molecular formula C17H21N3O2S2 B6574403 1-[3-(2-Methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoyl]piperidine-4-carboxamide CAS No. 1081315-78-7

1-[3-(2-Methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoyl]piperidine-4-carboxamide

Cat. No.: B6574403
CAS No.: 1081315-78-7
M. Wt: 363.5 g/mol
InChI Key: HRZYWKOZIFTEHZ-UHFFFAOYSA-N
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Description

The compound 1-[3-(2-Methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoyl]piperidine-4-carboxamide features a piperidine-4-carboxamide core connected via a propanoyl linker to a 2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl moiety.

Properties

IUPAC Name

1-[3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c1-11-19-16(13-3-2-10-23-13)14(24-11)4-5-15(21)20-8-6-12(7-9-20)17(18)22/h2-3,10,12H,4-9H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZYWKOZIFTEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)N2CCC(CC2)C(=O)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and thiazole precursors, which are then subjected to a series of reactions including acylation, cyclization, and amidation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reagents and conditions used in these reactions vary based on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[3-(2-Methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Core Heterocycles and Substituents
  • Target Compound :

    • Thiazole-Thiophene System : The 1,3-thiazole ring (with sulfur at position 1) is substituted at C4 with a thiophen-2-yl group, enhancing π-π interactions and lipophilicity. The methyl group at C2 may sterically hinder metabolic oxidation.
    • Piperidine-4-carboxamide : This polar group improves solubility and may facilitate hydrogen bonding with biological targets.
  • Compounds (13–17): Benzamide Derivatives: These compounds feature benzamide backbones with alkoxy-substituted phenyl groups (e.g., methoxy, ethoxy, propenyloxy). Unlike the target compound, they lack sulfur-rich heterocycles but share propanoyl linkers and amino acid-like structures .
  • Compound: Thiazolidinone Core: A 4-oxo-thiazolidinone ring with a 4-chlorophenyl substituent and hydrazinylidene group. This structure is distinct from the target’s thiazole but shares sulfur-based reactivity, which correlates with anti-Toxoplasma gondii activity .
  • and Compounds :

    • Pyrazole () : A 1H-pyrazole ring with methoxyphenyl and piperidine-carboxamide groups. Pyrazole’s nitrogen-rich structure offers different electronic properties compared to thiazole.
    • Oxazole () : Contains an oxygen atom in the heterocycle, reducing electron density compared to thiazole. The isopropylphenyl group may enhance hydrophobic interactions .
  • Compound: Thiazole-Hydrazinecarbothioamide: Features a 2-anilino-4-methyl-thiazole core with a hydrazine-carbothioamide side chain. The hydrazine group is associated with broad-spectrum antiviral and anticancer activities .

Pharmacological Implications

Bioactivity Trends
  • Thiazole Derivatives (Target and ): The thiazole ring’s sulfur atom enhances metabolic stability and metal-binding capacity, which is critical for enzyme inhibition (e.g., kinase or protease targets). The thiophene substituent in the target compound could improve membrane permeability compared to ’s anilino group.
  • Piperidine-Carboxamide Analogues (–4) :

    • Piperidine derivatives are prevalent in CNS drugs due to blood-brain barrier penetration. The carboxamide group in and the target compound may modulate receptor selectivity (e.g., sigma-1 or histamine receptors).
  • However, their lack of sulfur heterocycles may limit redox-mediated activities compared to the target compound .
Key Properties
Parameter Target Compound Compound Compound
LogP (Estimated) ~3.5 (thiophene increases lipophilicity) ~2.8 (chlorophenyl) ~2.2 (hydrazine polar)
Metabolic Stability High (S in thiazole resists oxidation) Moderate (thiazolidinone prone to ring-opening) Low (hydrazine susceptible to acetylation)
Synthetic Route Likely involves Hantzsch thiazole synthesis Thia-Michael addition Condensation with hydrazine

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